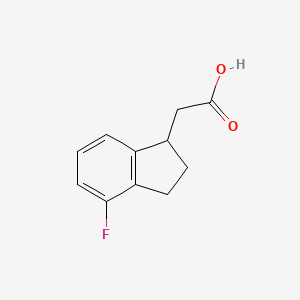
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoroindene, which is commercially available or can be synthesized from indene through fluorination.
Hydrogenation: The 4-fluoroindene undergoes hydrogenation to form 4-fluoro-2,3-dihydroindene.
Carboxylation: The 4-fluoro-2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound ketone or this compound carboxylic acid.
Reduction: Formation of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Bromo-2,3-dihydro-1H-inden-1-yl)acetic acid
- 2-(4-Methyl-2,3-dihydro-1H-inden-1-yl)acetic acid
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties.
Propiedades
Número CAS |
1188145-23-4 |
|---|---|
Fórmula molecular |
C11H11FO2 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
2-(4-fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-8-7(6-11(13)14)4-5-9(8)10/h1-3,7H,4-6H2,(H,13,14) |
Clave InChI |
XTWFTRIBHMJCMM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1CC(=O)O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


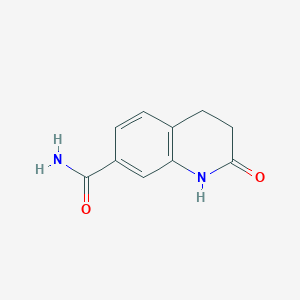
![7-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11903658.png)
![3-Methylthieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B11903666.png)
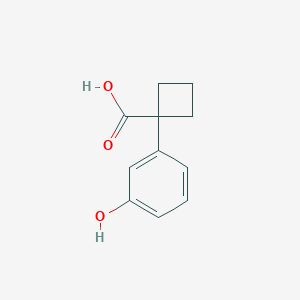
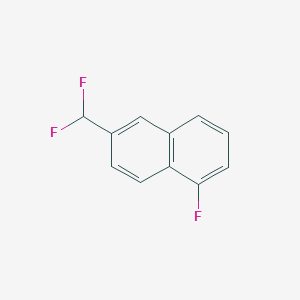

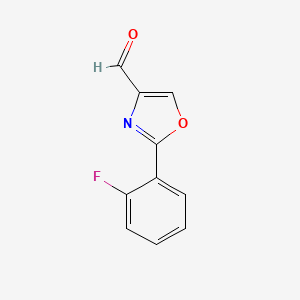



![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)



